1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride
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Overview
Description
1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride is a chemical compound with the molecular formula C16H23NO2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an ethoxy group, a piperidinylmethyl group, and a phenyl ring.
Preparation Methods
The synthesis of 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 4-ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting biochemical pathways. The ethoxy and piperidinylmethyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride can be compared with other similar compounds such as:
1-(3-Nitro-4-piperidin-1-yl-phenyl)-ethanone: This compound has a nitro group instead of an ethoxy group, which affects its reactivity and applications.
1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride: This compound has a pyridinyl group instead of a phenyl group, leading to different chemical properties and uses.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[4-ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16-8-7-14(13(2)18)11-15(16)12-17-9-5-4-6-10-17;/h7-8,11H,3-6,9-10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAJJUODWPFVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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